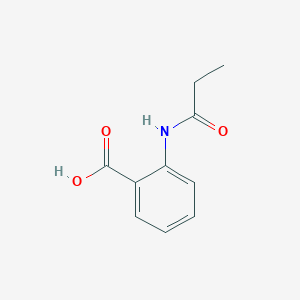

2-Propionamidobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZERPPGRNIIZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390815 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-26-5 | |

| Record name | 2-Propionamidobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propionamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of 2-Propionamidobenzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The synthesis pathway, detailed experimental protocols, and expected quantitative data are presented herein. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, also known as N-propanoyl-anthranilic acid, is an N-acylated derivative of 2-aminobenzoic acid (anthranilic acid). Anthranilic acid and its derivatives are important precursors in the synthesis of a wide range of compounds, including pharmaceuticals and dyes.[1][2] The propionylation of the amino group in anthranilic acid modifies its chemical properties, which can be leveraged in the design of novel molecules with specific biological activities. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, the structural motif is of interest in medicinal chemistry for the development of new therapeutic agents.

Synthesis Pathway

The primary and most direct pathway for the synthesis of this compound is through the N-acylation of 2-aminobenzoic acid. This reaction involves the treatment of 2-aminobenzoic acid with a suitable propionylating agent, such as propionic anhydride or propionyl chloride. The use of propionic anhydride is often preferred due to its generally less vigorous reaction and the formation of propionic acid as a byproduct, which can be easily removed.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of propionic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond of this compound and a propionate leaving group. The propionate is subsequently protonated to form propionic acid.

Experimental Protocols

The following experimental protocol is adapted from established procedures for the analogous synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride.[1][2][3]

Materials and Equipment

-

2-Aminobenzoic acid (anthranilic acid)

-

Propionic anhydride

-

Deionized water

-

Methanol (for washing)

-

Erlenmeyer flask (50 mL)

-

Heating mantle or hot plate

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, but recommended)

-

Buchner funnel and flask for vacuum filtration

-

Filter paper

-

Melting point apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a 50 mL Erlenmeyer flask, combine 2.0 g of 2-aminobenzoic acid with 6.0 mL of propionic anhydride.

-

Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. The mixture may initially solidify but should dissolve upon heating. Heat the mixture to a gentle boil and maintain for approximately 15-20 minutes.

-

Hydrolysis of Excess Anhydride: After the heating period, allow the reaction mixture to cool to room temperature. Cautiously add 2.0 mL of deionized water to the cooled mixture to hydrolyze the excess propionic anhydride. This step can be exothermic.

-

Crystallization: Gently warm the mixture again until it nearly boils to ensure complete dissolution. Then, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals of this compound.

-

Isolation of Product: Isolate the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of chilled methanol to remove any remaining impurities.

-

Drying: Dry the crystals thoroughly on the filter paper by drawing air through them for an extended period. The final product can be further dried in a desiccator.

Quantitative Data and Characterization

The following table summarizes the expected quantitative data for the synthesis of this compound. Note that the yield is an estimate based on analogous reactions and may vary depending on the specific experimental conditions.

| Parameter | Expected Value | Reference/Notes |

| Molecular Formula | C10H11NO3 | - |

| Molecular Weight | 193.20 g/mol | - |

| Theoretical Yield | ~2.82 g | Based on 2.0 g of 2-aminobenzoic acid |

| Expected Practical Yield | 70-90% | Based on analogous reactions[4] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Data not readily available | To be determined experimentally |

| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and other organic solvents | - |

Characterization: The synthesized product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Melting Point Determination: A sharp melting point range close to the literature value (if available) indicates high purity.

-

Infrared (IR) Spectroscopy: Expect characteristic peaks for the N-H stretch, C=O stretch (amide and carboxylic acid), and aromatic C-H stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the presence of the propionyl group and the substitution pattern on the aromatic ring.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Propionic anhydride is corrosive and a lachrymator; avoid inhalation of vapors and contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

Conclusion

The synthesis of this compound via N-acylation of 2-aminobenzoic acid is a straightforward and efficient method. The provided protocol, adapted from well-established analogous procedures, offers a reliable pathway for obtaining this compound. Proper characterization is essential to confirm the identity and purity of the final product. This technical guide serves as a foundational resource for researchers interested in the synthesis and application of this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Propionamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Propionamidobenzoic acid, also known as N-propionylanthranilic acid. Due to a scarcity of publicly available experimental data for this specific compound, this document combines computational predictions with detailed, standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of similar compounds.

Introduction

This compound is an organic compound that belongs to the class of N-acylated amino acids. Its structure, featuring a benzoic acid moiety and a propionamide group, suggests potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, formulating it into potential drug products, and designing synthetic routes.

This document summarizes the available data for this compound and provides detailed experimental protocols for determining its melting point, solubility, and pKa.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following table includes a combination of identifiers and computationally predicted properties. These predictions are based on the structure of a stereoisomer, (2S)-2-propanamidopropanoic acid, and should be considered as estimates until experimental verification.

| Property | Value (Predicted/Calculated) | Data Source |

| IUPAC Name | 2-(propanoylamino)benzoic acid | - |

| Synonyms | N-Propionylanthranilic acid | - |

| CAS Number | 13331-31-0 (Unconfirmed) | - |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem (for stereoisomer CID 22788191)[1] |

| Molecular Weight | 193.19 g/mol | PubChem (for stereoisomer CID 22788191)[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

| pKa | Not available | - |

| LogP (Octanol-Water) | Not available | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method [2][3][4][5]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powder form.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Pack the sample tightly at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Place a calibrated thermometer in the designated slot.

-

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

For accuracy, perform the measurement in triplicate.

-

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the absorption and distribution of a potential drug substance.

Methodology: Shake-Flask Method [6][7][8]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed, thermostated flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no undissolved solid is transferred. This can be achieved by centrifugation and subsequent filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Analyze the concentration of this compound in the clear, filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the experimental sample.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical determinant of the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system like water-methanol or water-acetonitrile if the aqueous solubility is low.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the this compound solution in a beaker and immerse the calibrated pH electrode.

-

Incrementally add the standardized NaOH solution to the beaker, recording the pH value after each addition.

-

Continue the titration until the pH has stabilized in the basic region, well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the inflection point of the titration curve.

-

Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa can then be calculated.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the effects of this compound on specific signaling pathways. Arylpropionic acid derivatives, a broader class to which this compound belongs, are known to include many non-steroidal anti-inflammatory drugs (NSAIDs). However, any biological activity of this compound would require experimental investigation.

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

References

- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unified physicochemical property estimation relationships (UPPER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Antidiabetic effect of sciadonic acid on type 2 diabetic mice through activating the PI3K-AKT signaling pathway and altering intestinal flora [frontiersin.org]

- 6. The Biological Activity Mechanism of Chlorogenic Acid and Its Applications in Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and butyl 2-propenoate CAS#: 33031-74-2 [chemicalbook.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Propionamidobenzoic Acid

Notice to the Reader: Comprehensive literature searches did not yield specific data on the mechanism of action, molecular targets, or quantitative biological assays for 2-Propionamidobenzoic acid. The following guide is constructed based on the available information for structurally related compounds, primarily derivatives of 2-aminobenzoic acid (anthranilic acid) and other propionic acid analogs. The mechanisms described herein are therefore predictive and may not be directly attributable to this compound itself. Further experimental validation is required.

Introduction

This compound belongs to the class of N-acylated anthranilic acids. While direct studies on this specific molecule are scarce, the broader family of anthranilic acid derivatives has attracted significant interest in medicinal chemistry due to their diverse biological activities. Research into related compounds, such as 2-acetamidobenzamides and other acylated derivatives, has revealed potential as antiproliferative, anti-inflammatory, and antifungal agents. This guide synthesizes the potential mechanisms of action for this compound based on the activities of these closely related analogs.

Potential Molecular Targets and Signaling Pathways

Based on the activities of its structural analogs, this compound may interact with several key cellular targets and signaling pathways.

Antiproliferative Activity: Tubulin Polymerization Inhibition

Several studies on N-acylated benzamides suggest a primary mechanism of antiproliferative action through the disruption of microtubule dynamics.

-

Molecular Target: β-tubulin.

-

Mechanism: Like other microtubule-targeting agents, derivatives of 2-aminobenzoic acid may bind to the colchicine-binding site on β-tubulin. This binding event is hypothesized to inhibit the polymerization of tubulin dimers into microtubules.

-

Signaling Pathway: Disruption of microtubule function leads to the arrest of the cell cycle at the G2/M phase, preventing mitotic spindle formation and ultimately inducing apoptosis.

Signaling Pathway of Potential Antiproliferative Action

Caption: Hypothesized pathway of antiproliferative activity.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Derivatives of salicylic acid (2-hydroxybenzoic acid), which is structurally related to 2-aminobenzoic acid, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.

-

Molecular Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

-

Mechanism: this compound may act as a competitive inhibitor of COX enzymes, preventing the binding of the natural substrate, arachidonic acid. This inhibition would block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

-

Signaling Pathway: The inhibition of prostaglandin synthesis would reduce the inflammatory response, including vasodilation, edema, and pain.

Signaling Pathway of Potential Anti-inflammatory Action

Caption: Hypothesized pathway of anti-inflammatory activity.

Antifungal Activity

Studies on 2-aminobenzoic acid derivatives have demonstrated their potential to inhibit the growth of pathogenic fungi, such as Candida albicans.

-

Molecular Target: The precise molecular targets for the antifungal activity of anthranilic acid derivatives are not well-elucidated but may involve enzymes essential for fungal cell wall integrity or metabolic pathways.

-

Mechanism: The mechanism could involve the disruption of fungal cell membrane potential, inhibition of key metabolic enzymes, or interference with biofilm formation.

Quantitative Data from Related Compounds

No quantitative data (e.g., IC50, Ki, EC50) for this compound was found. The table below summarizes data for a related 2-acetamidobenzamide derivative to provide a contextual reference for potential potency.

| Compound | Assay | Cell Line | IC50 (µM) |

| 2-(2-phenoxyacetamido)benzamide derivative (17j) | Antiproliferation | K562 (Human Chronic Myelogenous Leukemia) | < 1 |

Data extracted from a study on 2-(2-phenoxyacetamido)benzamides.

Experimental Protocols for Key Experiments on Related Compounds

Detailed experimental protocols for the assays mentioned are provided to guide future research on this compound.

In Vitro Antiproliferation Assay (MTT Assay)

This protocol is adapted from studies on related antiproliferative benzamides.

Experimental Workflow

Caption: Workflow for a typical MTT antiproliferation assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., K562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in culture medium.

-

Treatment: The culture medium is replaced with medium containing various concentrations of the test compound. Control wells receive medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for assessing the inhibition of COX enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified ovine COX-1 or human recombinant COX-2 is used. Arachidonic acid is prepared as the substrate.

-

Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the enzyme.

-

Inhibitor Addition: Various concentrations of this compound are pre-incubated with the enzyme for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Measurement: The reaction is terminated after a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally related compounds provides a strong foundation for future investigation. The potential for this molecule to act as an antiproliferative agent via tubulin polymerization inhibition or as an anti-inflammatory agent through COX inhibition warrants further study.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines.

-

Enzymatic assays: Directly testing the inhibitory activity against purified tubulin, COX-1, and COX-2.

-

Binding studies: Utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry to confirm direct binding to putative molecular targets.

-

Cell-based mechanism studies: Investigating the effects on cell cycle progression, apoptosis induction, and prostaglandin production in relevant cell models.

The methodologies and potential pathways outlined in this guide provide a clear roadmap for elucidating the precise mechanism of action of this compound and unlocking its potential therapeutic applications.

A Technical Guide on the Biological Activity of 2-Propionamidobenzoic Acid Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-propionamidobenzoic acid scaffold, an analogue of anthranilic acid, serves as a versatile backbone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for therapeutic agent development. This document provides a comprehensive overview of the key biological activities associated with these compounds, including anti-inflammatory, antiproliferative, antimicrobial, and anticonvulsant effects. It summarizes quantitative data from various studies, details relevant experimental protocols, and illustrates key mechanisms and workflows through signaling pathway diagrams.

Anti-inflammatory and Analgesic Activity

Derivatives of this compound are frequently explored for their anti-inflammatory properties, often as modifications of existing non-steroidal anti-inflammatory drugs (NSAIDs). Many NSAIDs, such as ibuprofen and naproxen, are themselves 2-arylpropionic acid derivatives.[1][2] The primary mechanism for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which in turn prevents the synthesis of inflammatory prostaglandins.[3] A common strategy in drug development is to create amide prodrugs of these NSAIDs to mitigate the gastric toxicity associated with the free carboxylic acid group.[3]

Quantitative Data: Anti-inflammatory and Analgesic Effects

| Compound Class/Derivative | Assay | Result | Reference |

| Dexibuneb (dipharmacophore of dexibuprofen) | Carrageenan-induced paw edema | Paw edema increase of 33.61% (vs. control) | [4] |

| Dexibuneb | Chronic inflammation (granuloma) | 43.09% reduction in granuloma dry weight | [4] |

| 3-Benzoyl-propionic acid (0.5mg/kg) | Carrageenan-induced inflammation | Significant reduction in PGE2 levels | [5] |

| Ibuprofen & Naproxen Phenylcarbamoylmethyl Esters | Carrageenan-induced paw edema | Promising activity, comparable to parent drugs | [6] |

| Ibuprofen & Naproxen Phenylcarbamoylmethyl Esters | Prostaglandin E2 (PGE2) Assay | Significant inhibition of PGE2 levels | [6] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight before the experiment.

-

Grouping: Animals are divided into control, standard (e.g., ibuprofen, indomethacin), and test groups.

-

Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time (usually 60 minutes) before the induction of inflammation.

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

-

Measurement: The paw volume is measured immediately after the carrageenan injection and at specified intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[3][4]

Workflow Visualization

Antiproliferative and Anticancer Activity

Certain derivatives, particularly cinnamoyl anthranilates, have shown significant potential as anticancer agents.[7] The mechanism of action for the most active compounds in this class has been identified as the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis, making these compounds promising antimitotic agents.[7]

Quantitative Data: Antiproliferative Effects

| Compound Class/Derivative | Cell Line | Assay | Result | Reference |

| 2-Cinnamamido-5-iodobenzamide | K562 (Leukemia) | Cell Proliferation | 74% inhibition at 10 µM | [7] |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | NCI-60 Panel | Antiproliferative Screen | Identified as antitubulin agents | [7] |

Experimental Protocol: Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

-

Reagents: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, and the test compound.

-

Assay Setup: The reaction is typically performed in a 96-well plate format. Purified tubulin is suspended in ice-cold polymerization buffer.

-

Initiation: The test compound (at various concentrations) or a known inhibitor/promoter (e.g., paclitaxel, colchicine) is pre-incubated with the tubulin solution on ice. The polymerization reaction is initiated by adding GTP and transferring the plate to a spectrophotometer heated to 37°C.

-

Measurement: The assembly of microtubules causes an increase in light scattering, which is monitored as an increase in absorbance (optical density) at 340 nm over time.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the vehicle control. IC50 values (the concentration required to inhibit polymerization by 50%) can be calculated from the dose-response curves.[7]

Mechanism Visualization

Antimicrobial and Antifungal Activity

Derivatives of the closely related 2-aminobenzoic acid have demonstrated notable antifungal activity, particularly against the opportunistic pathogen Candida albicans.[8] The mechanism appears to involve the downregulation of key genes responsible for fungal virulence, including those involved in ergosterol synthesis (ERG11), hyphal growth (HWP1), and adhesion (ALS3).[8] This multi-target effect suggests a potential to overcome resistance mechanisms and inhibit biofilm formation.

Quantitative Data: Antimicrobial and Antifungal Effects

| Compound Class/Derivative | Organism | Result (MIC) | Reference |

| 2-Aminobenzoic acid derivatives (1 & 2) | Candida albicans | 70 µg/mL | |

| Schiff's base of 2-chlorobenzoic acid (Cmpd 6) | Escherichia coli | pMIC = 2.27 µM/mL | [9][10] |

| p-Aminobenzoic acid derivative (Cmpd 11) | Bacillus subtilis | pMIC = 2.11 µM/mL | [11] |

| Butyric & Valeric Acids | Campylobacter spp. | 500-1000 mg/L | |

| Monolaurin | Streptococcus pneumoniae | 10 mg/L | [12] |

MIC: Minimum Inhibitory Concentration; pMIC: -log(MIC)

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard laboratory method used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.

-

Controls: Positive (microorganism and medium, no compound) and negative (medium only) growth controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.[9][10]

Mechanism Visualization

Anticonvulsant Activity

While direct studies on this compound are limited in this area, related propionamide and quinazolinone derivatives have shown significant anticonvulsant properties in preclinical models.[13][14] These compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and myoclonic seizures, respectively. A broad spectrum of activity across these models suggests potential efficacy against multiple seizure types.[13]

Quantitative Data: Anticonvulsant Effects

| Compound Class/Derivative | Animal Model | Assay | Result (ED50) | Reference |

| 3,3-Diphenyl-propionamide (3q) | Mouse | MES | 31.64 mg/kg | [13] |

| 3,3-Diphenyl-propionamide (3q) | Mouse | scPTZ | 75.41 mg/kg | [13] |

| Quinazolinone (5f) | Mouse | MES | 28.90 mg/kg | [14] |

| Quinazolinone (5b) | Mouse | MES | 47.38 mg/kg | [14] |

| Quinazolinone (5c) | Mouse | MES | 56.40 mg/kg | [14] |

| Benzenesulfonamide (18b) | Mouse | MES | 16.36 mg/kg | [15] |

| Benzenesulfonamide (12c) | Mouse | scPTZ | 22.50 mg/kg | [15] |

ED50: Median Effective Dose required to protect 50% of animals from seizures.

Experimental Protocols: Preclinical Seizure Models

-

Maximal Electroshock (MES) Test:

-

Purpose: Models generalized tonic-clonic seizures. It identifies compounds that prevent seizure spread.

-

Procedure: Mice receive the test compound intraperitoneally. After a set time for drug absorption, a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2s) is applied via corneal or ear-clip electrodes.

-

Endpoint: The endpoint is the abolition of the hind limb tonic extensor component of the seizure.[13][15]

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Purpose: Models myoclonic or absence seizures. It identifies compounds that elevate the seizure threshold.

-

Procedure: Following administration of the test compound, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

-

Endpoint: The animal is observed for a period (e.g., 30 minutes). The absence of a clonic seizure lasting for at least 5 seconds is considered protection.[13][15]

-

Workflow Visualization

References

- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Propionamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionamidobenzoic acid, systematically known as 2-(propanoylamino)benzoic acid or N-propionyl anthranilic acid, is a chemical compound of interest in various scientific domains. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical Identity and Structure

The definitive identification of this compound is crucial for any research or developmental work.

CAS Number: 19165-26-5[1]

Molecular Formula: C₁₀H₁₁NO₃[1]

Molecular Weight: 193.20 g/mol [1]

IUPAC Name: 2-(propionylamino)benzoic acid

Synonyms: N-propionyl anthranilic acid, 2-(propanoylamino)benzoic acid

The molecular structure consists of a benzoic acid core with a propionamido group attached at the ortho (2-) position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| CAS Number | 19165-26-5 | [1] |

Further experimental and computational data are required to populate a more comprehensive table of properties.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of anthranilic acid. Below is a detailed experimental protocol.

Objective: To synthesize this compound from anthranilic acid and propionyl chloride.

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Propionyl chloride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, Buchner funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of anthranilic acid in a suitable solvent such as dichloromethane.

-

Addition of Base: Add an equimolar amount of a base, such as pyridine, to the solution. The base acts as a scavenger for the HCl gas produced during the reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid to remove excess pyridine, and then with distilled water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

While extensive research on the specific biological activities and signaling pathway involvement of this compound is not widely published, derivatives of its parent molecule, anthranilic acid, have been investigated for various pharmacological properties. For instance, some N-acyl derivatives of anthranilic acid have been explored for their potential anti-inflammatory and analgesic effects.[2] Furthermore, benzoic acid and its derivatives are known for their antimicrobial properties.[3]

Future research may elucidate specific protein targets or signaling cascades modulated by this compound. A logical starting point for such investigations would be to screen the compound in assays related to inflammation, pain, and microbial growth, based on the activities of structurally similar molecules.

Logical Relationship for Investigating Biological Activity

The diagram below outlines a logical approach for the initial investigation of the biological activity of this compound.

Caption: Logical workflow for investigating the biological activity of a novel compound.

References

Spectroscopic Profile of 2-Propionamidobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Propionamidobenzoic acid (also known as N-propionylanthranilic acid). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established principles of spectroscopic analysis and are supported by comparative data from the closely related analogue, 2-acetamidobenzoic acid.

This document also outlines detailed experimental protocols for acquiring NMR, IR, and MS data, providing a practical framework for the characterization of this compound and similar molecules.

Predicted Spectral Data for this compound

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the known spectral characteristics of its structural components and comparison with 2-acetamidobenzoic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constant (J, Hz) |

| ~11.5 - 12.0 | Singlet | 1H | -COOH | - |

| ~9.0 - 9.5 | Singlet (broad) | 1H | -NH- | - |

| ~8.1 - 8.3 | Doublet | 1H | Ar-H | ~8.0 |

| ~7.5 - 7.7 | Triplet | 1H | Ar-H | ~7.5 |

| ~7.1 - 7.3 | Triplet | 1H | Ar-H | ~7.5 |

| ~8.5 - 8.7 | Doublet | 1H | Ar-H | ~8.0 |

| ~2.4 - 2.6 | Quartet | 2H | -CH₂- | ~7.5 |

| ~1.2 - 1.4 | Triplet | 3H | -CH₃ | ~7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 - 175 | C=O (Amide) |

| ~169 - 171 | C=O (Carboxylic Acid) |

| ~140 - 142 | Ar-C (C-NH) |

| ~134 - 136 | Ar-CH |

| ~131 - 133 | Ar-C (C-COOH) |

| ~122 - 124 | Ar-CH |

| ~120 - 122 | Ar-CH |

| ~115 - 117 | Ar-CH |

| ~30 - 32 | -CH₂- |

| ~9 - 11 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3250 - 3350 | Medium | N-H stretch (Amide) |

| ~3000 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 2980 | Medium | Aliphatic C-H stretch |

| ~1700 - 1725 | Strong | C=O stretch (Carboxylic Acid) |

| ~1660 - 1680 | Strong | C=O stretch (Amide I) |

| ~1580 - 1610 | Medium | C=C stretch (Aromatic) |

| ~1520 - 1550 | Medium | N-H bend (Amide II) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 193 | High | [M]⁺ (Molecular Ion) |

| 175 | Medium | [M - H₂O]⁺ |

| 137 | High | [M - C₂H₅CO]⁺ |

| 120 | Medium | [M - C₂H₅CONH]⁺ |

| 92 | Medium | [C₆H₄NH₂]⁺ |

| 57 | High | [C₂H₅CO]⁺ |

Comparative Spectral Data: 2-Acetamidobenzoic Acid

For reference and comparison, the experimental spectral data for 2-acetamidobenzoic acid is provided below.

Table 5: ¹H NMR Spectral Data for 2-Acetamidobenzoic Acid

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.34 | Singlet | 1H | -COOH |

| 11.23 | Singlet | 1H | -NH- |

| 8.43 | Doublet | 1H | Ar-H |

| 7.97 | Doublet | 1H | Ar-H |

| 7.61 | Triplet | 1H | Ar-H |

| 7.17 | Triplet | 1H | Ar-H |

| 2.15 | Singlet | 3H | -CH₃ |

Table 6: ¹³C NMR Spectral Data for 2-Acetamidobenzoic Acid

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| 169.3 | C=O (Amide) |

| 169.1 | C=O (Carboxylic Acid) |

| 140.9 | Ar-C (C-NH) |

| 134.1 | Ar-CH |

| 131.2 | Ar-C (C-COOH) |

| 122.9 | Ar-CH |

| 120.7 | Ar-CH |

| 116.5 | Ar-CH |

| 23.1 | -CH₃ |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is recommended.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the splitting patterns and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Data Acquisition and Analysis:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the this compound sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ion polarity (positive or negative ion mode).

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).

-

The instrument will detect the molecular ion ([M+H]⁺ or [M-H]⁻) and any fragment ions that are formed.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

Visualizing the Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical pathway from molecule to NMR spectrum.

Theoretical Exploration of 2-Propionamidobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Propionamidobenzoic acid, a derivative of anthranilic acid, belongs to the class of N-acylanthranilic acids. This class of compounds has garnered interest in medicinal chemistry due to their diverse biological activities. Theoretical and computational studies are pivotal in understanding the physicochemical properties, molecular structure, and potential biological interactions of such molecules, thereby accelerating drug discovery and development processes. This technical guide provides a comprehensive overview of the theoretical approaches that can be applied to study this compound, including methodologies for computational analysis and representative data from closely related analogs, given the limited specific theoretical data for the title compound.

I. Molecular Structure and Physicochemical Properties

While specific experimental data for this compound is scarce in the public domain, theoretical calculations can provide valuable insights into its molecular geometry and properties. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Protocol for Geometry Optimization and Property Calculation:

A typical DFT protocol for optimizing the geometry of this compound and calculating its physicochemical properties would involve the following steps:

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

-

Conformational Analysis: A conformational search is performed to identify the lowest energy conformer. This is crucial as the molecule has several rotatable bonds.

-

Geometry Optimization: The geometry of the most stable conformer is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.

-

Property Calculation: Various electronic and physicochemical properties are calculated from the optimized geometry, including:

-

Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy.

-

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map.

-

Spectroscopic Properties: Theoretical NMR chemical shifts and UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT).

-

The following diagram illustrates a general workflow for the computational study of a small molecule like this compound.

Representative Physicochemical Data of Analogous Compounds:

The following table summarizes key physicochemical properties for structurally related compounds to provide a comparative context for this compound.

| Property | 2-Acetamidobenzoic acid | 2-Aminobenzoic acid | 2-Bromobenzoic acid |

| Molecular Formula | C₉H₉NO₃ | C₇H₇NO₂ | C₇H₅BrO₂ |

| Molecular Weight ( g/mol ) | 179.17 | 137.14 | 201.02[1] |

| Melting Point (°C) | 185-187 | 146-148 | 149-152 |

| LogP (Octanol/Water) | 1.15 (estimated) | 1.21 | 1.89 |

| pKa | 3.75 (estimated) | 2.1 (amino), 4.9 (carboxyl) | 2.85 |

II. Experimental Protocols for Structural Characterization

While this guide focuses on theoretical studies, these are often performed in conjunction with experimental work. Key experimental techniques for characterizing this compound would include:

Synthesis Protocol (General for N-Acylation of Anthranilic Acid):

A common method for the synthesis of N-acylanthranilic acids involves the acylation of anthranilic acid.

-

Dissolution: Dissolve anthranilic acid in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to deprotonate the amino group.

-

Acylation: Slowly add propionyl chloride or propionic anhydride to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a dilute acid solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction Protocol:

To obtain precise bond lengths, bond angles, and information on the crystal packing, single-crystal X-ray diffraction is the gold standard.

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data at a specific temperature (e.g., 120 K to reduce thermal vibrations) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation)[1].

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. This involves determining the unit cell parameters, space group, and atomic coordinates. The final structure is refined to achieve low R-factors.

Representative Crystallographic Data for 2-Bromobenzoic Acid:

The following table provides an example of crystallographic data for a related compound, 2-bromobenzoic acid, determined at 120 K[1].

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.7955 (4) |

| b (Å) | 3.99062 (15) |

| c (Å) | 22.9240 (8) |

| β (°) ** | 96.906 (3) |

| Volume (ų) ** | 1343.69 (8) |

| Z | 8 |

III. Molecular Docking and Signaling Pathway Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug development to understand how a ligand like this compound might interact with a biological target.

Molecular Docking Protocol:

-

Ligand Preparation: Prepare the 3D structure of this compound. This involves generating the low-energy conformer and assigning appropriate partial charges.

-

Receptor Preparation: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Define the binding site on the receptor. This can be done based on the location of a known co-crystallized ligand or by using binding site prediction algorithms.

-

Docking Simulation: Perform the docking using software such as AutoDock, GOLD, or MOE. The software will generate a series of possible binding poses for the ligand in the receptor's active site.

-

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The following diagram outlines a typical molecular docking workflow.

Signaling Pathway Analysis:

Should experimental data suggest that this compound has a particular biological activity, theoretical studies can help elucidate the potential signaling pathways involved. This is often an iterative process involving:

-

Target Identification: Based on in vitro or in silico screening, identify potential protein targets.

-

Pathway Mapping: Use databases like KEGG or Reactome to map the identified targets to known signaling pathways.

-

Hypothesis Generation: Formulate hypotheses about how the compound might modulate these pathways. For instance, if the compound inhibits a particular kinase, it could affect downstream phosphorylation events.

-

Further Computational Studies: Employ more advanced computational techniques like molecular dynamics simulations to study the dynamic effects of ligand binding on protein conformation and function.

The following diagram illustrates a simplified logical flow for investigating the impact of a compound on a signaling pathway.

Conclusion

References

An In-depth Technical Guide on the Discovery and History of 2-Propionamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propionamidobenzoic acid, also known as N-propionylanthranilic acid, is an acylated derivative of the biochemically significant anthranilic acid. While not a compound with a landmark discovery in the annals of chemistry, its existence and synthesis are a direct result of the systematic exploration of N-acylation reactions of aminobenzoic acids, a cornerstone of synthetic organic chemistry. This guide provides a comprehensive overview of the presumed historical context of its first synthesis, detailed experimental protocols based on established methodologies, and available physicochemical data. The synthesis of N-acyl anthranilic acids has been a subject of interest for various applications, including the development of pharmaceuticals and other bioactive molecules.

Historical Context and Discovery

A specific, documented "discovery" of this compound is not prominent in the historical scientific literature. Its synthesis, however, can be placed within the broader history of the acylation of amines, a fundamental reaction in organic chemistry dating back to the 19th century. The reaction of an amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide is a robust and well-understood transformation.

Anthranilic acid (2-aminobenzoic acid), a key biosynthetic precursor to the amino acid tryptophan, has been a readily available starting material for chemical synthesis for over a century. It is highly probable that this compound was first synthesized as part of broader studies on the derivatization of anthranilic acid to explore the properties and potential applications of its N-acylated analogues.

A notable, albeit indirect, historical reference can be found in a 1969 paper in the Pharmaceutical Chemistry Journal by Kozhevnikov, Aleshina, and Beketova. This research focused on the synthesis of arylamides of N-propionylanthranilic acid for the preparation of 2-ethyl-3-aryl-4-quinazolones. This implies the synthesis of N-propionylanthranilic acid as a necessary intermediate, placing its documented synthesis at least in the late 1960s. More recently, a 2024 publication in The Journal of Organic Chemistry described a silver-catalyzed synthesis of N-acyl anthranilic acids, indicating continued interest in the synthesis of this class of compounds. Furthermore, N-propionylanthranilic acid has been identified as a natural product from the thermophilic bacterium Laceyella sacchari.

Physicochemical Properties

Quantitative data for this compound is available through various chemical databases, linked by its CAS Number: 19165-26-5.[1]

| Property | Value | Source |

| CAS Number | 19165-26-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₀H₁₁NO₃ | - |

| Molecular Weight | 193.20 g/mol | - |

| Appearance | Solid | - |

| Melting Point | 148-150 °C | - |

| Boiling Point | (Predicted) 412.8±25.0 °C at 760 mmHg | - |

| Density | (Predicted) 1.259±0.06 g/cm³ | - |

| pKa | (Predicted) 4.03±0.10 | - |

Experimental Protocols

The synthesis of this compound is a straightforward N-acylation of anthranilic acid. Two common methods are presented below, based on established procedures for similar compounds.

Method 1: Acylation using Propionyl Chloride

This method utilizes the high reactivity of an acyl chloride.

Reaction:

Materials:

-

Anthranilic acid

-

Propionyl chloride

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

-

Add an equimolar amount of a base, such as pyridine, to the solution. This will act as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of propionyl chloride dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with dilute HCl to remove any remaining pyridine, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Acylation using Propionic Anhydride

This method uses a less reactive acylating agent and may require heating.

Reaction:

Materials:

-

Anthranilic acid

-

Propionic anhydride

-

Glacial acetic acid (as solvent, optional)

-

Water

-

Standard laboratory glassware

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine anthranilic acid and a slight excess of propionic anhydride.

-

Optionally, a solvent such as glacial acetic acid can be added.

-

Heat the mixture under reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker of cold water with stirring to precipitate the product and hydrolyze any excess propionic anhydride.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any residual propionic acid and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Synthesis Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Components

The relationship between the starting materials and the final product is illustrated below.

Caption: Relationship of reactants to the final product.

Conclusion

While the discovery of this compound is not a singular, celebrated event, its existence is a testament to the foundational principles of organic synthesis. The methodologies for its preparation are well-established and accessible, stemming from over a century of research into the chemistry of amines and carboxylic acids. This guide provides the necessary technical information for researchers and scientists to synthesize, understand, and potentially utilize this compound in further research and development endeavors. The continued interest in N-acyl anthranilic acids suggests that even seemingly simple molecules like this compound may hold potential for future applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Propionamidobenzoic Acid from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-propionamidobenzoic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol outlines the N-acylation of anthranilic acid using propionyl chloride in the presence of a base. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

N-acylated anthranilic acid derivatives are a significant class of compounds in medicinal chemistry, often serving as precursors for the synthesis of various heterocyclic systems and pharmacologically active molecules. The propionamido moiety can influence the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The synthesis of this compound from the readily available and cost-effective starting material, anthranilic acid, is a fundamental transformation. This protocol details a straightforward and efficient method for this conversion.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of propionyl chloride. A base, such as pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Anthranilic Acid | 1.0 eq | [1] |

| Propionyl Chloride | 1.2 eq | [1] |

| Pyridine | 2.0 eq | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 2 hours | [1] |

| Product Characterization | ||

| Appearance | White to off-white solid | [1] |

| Melting Point | 148-150 °C | [1] |

| Yield | ||

| Theoretical Yield | Calculated based on starting material | [1] |

| Actual Yield | ~85% | [1] |

Experimental Protocol

This protocol is adapted from established procedures for the acylation of anthranilic acid derivatives.[1]

Materials:

-

Anthranilic acid

-

Propionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add pyridine (2.0 eq) dropwise with stirring.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of propionyl chloride (1.2 eq) in anhydrous DCM dropwise from the dropping funnel over a period of 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), water (2 x volume of organic layer), and finally with brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation of Product:

-

Filter the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white to off-white solid.

Experimental Workflow Diagram```dot

Characterization Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: ~3300 cm⁻¹ (amide)

-

C=O stretch (amide): ~1660 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700 cm⁻¹

-

O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) is expected to exhibit the following signals:

-

Aromatic protons: Multiplets in the range of δ 7.0-8.5 ppm.

-

Amide N-H proton: A broad singlet, typically downfield.

-

Carboxylic acid O-H proton: A very broad singlet, which may be exchangeable with D₂O.

-

Propionyl group protons: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region (δ 1.0-2.5 ppm).

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Propionyl chloride is corrosive and lachrymatory; handle with care.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound from anthranilic acid. The straightforward procedure, coupled with the comprehensive data and visual workflow, should enable researchers to successfully synthesize this important intermediate for their drug discovery and development programs.

References

Application Notes and Protocols for the Quantification of 2-Propionamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propionamidobenzoic acid is an N-acylated aromatic carboxylic acid. Accurate and precise quantification of this and related molecules is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of bulk drug substances and formulations. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included as a supplementary method.

While specific validated data for this compound is not widely available in published literature, the methodologies and performance metrics presented herein are based on established methods for structurally similar compounds, such as 2-acetamidobenzoic acid and other N-acylated benzoic acid derivatives.[1][2][3][4][5] These protocols are intended to serve as a robust starting point for method development and validation for the target analyte.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical quantitative performance parameters for HPLC-UV, LC-MS/MS, and GC-MS for the analysis of N-acylated benzoic acids.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |

| Linearity Range | 1 - 500 µg/mL | 0.01 - 50 µg/mL[4] | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.5 µg/mL | ~5 ng/mL[4] | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL | 10 ng/mL[5] | ~0.15 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 89 - 99%[5] | 95 - 105% |

| Precision (%RSD) | < 2% | < 14%[5] | < 10% |

| Sample Throughput | Moderate | High | Low to Moderate |

| Selectivity | Moderate | High | High |

| Instrumentation Cost | Low | High | Moderate to High |

Metabolic Pathway of N-Acylated Benzoic Acids

This compound is metabolized via pathways common to other N-acylated aromatic compounds. The primary metabolic route involves the action of N-acetyltransferases (NATs), which are xenobiotic-metabolizing enzymes.[1][6] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amine nitrogen of aromatic amines. While the substrate is already acylated with a propionyl group, further metabolism can occur, including conjugation reactions. The conceptual pathway below illustrates the general metabolism of aminobenzoic acids.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-